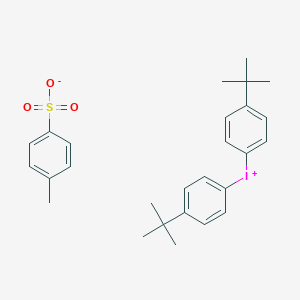

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Description

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (CAS 131717-99-2) is a diaryliodonium salt widely used as a photoacid generator in photopolymerization and electronic applications. Its molecular formula is C27H33IO3S, with a molecular weight of 564.52 g/mol. Structurally, it features two 4-tert-butylphenyl groups attached to an iodine center and a p-toluenesulfonate (tosylate) counterion . The compound is a white, light-sensitive powder with a melting point of 237–240°C and a purity ≥99% (metals basis). It is classified as electronic grade, emphasizing its suitability for high-precision industrial processes, such as photoresist formulations .

The tert-butyl substituents confer steric bulk and electron-donating properties, which enhance stability and modulate solubility in organic matrices. The p-toluenesulfonate counterion contributes to moderate solubility in polar solvents while maintaining thermal robustness .

Properties

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJFJTOGXLEPIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

In a representative procedure, 16.1 g of tert-butylbenzene, 5.1 g of elemental iodine, and 10.3 g of p-toluenesulfonic acid are combined in 50 mL of dichloroethane within a 250 mL round-bottom flask. A 50% aqueous hydrogen peroxide solution (10.3 g) is added dropwise under vigorous stirring, followed by heating to 60°C for 48 hours. The reaction proceeds via electrophilic aromatic substitution, where iodine is activated by hydrogen peroxide to form an iodonium intermediate, which subsequently reacts with tert-butylbenzene. The p-toluenesulfonic acid acts as both a catalyst and counterion source.

After completion, the mixture is filtered to remove unreacted solids, and the filtrate is washed with water to eliminate residual acids. The organic layer is concentrated under reduced pressure, yielding 15.8 g (69%) of this compound as a crystalline solid.

Table 1: Key Reaction Parameters for Single-Step Synthesis

| Parameter | Value |

|---|---|

| Reactants | tert-Butylbenzene, Iodine, p-Toluenesulfonic Acid, H₂O₂ |

| Solvent | Dichloroethane |

| Temperature | 60°C |

| Reaction Time | 48 hours |

| Yield | 69% |

Optimization Strategies

-

Solvent Selection : Dichloroethane is preferred for its ability to dissolve both aromatic and iodonium intermediates. Substituting with toluene or chlorobenzene reduces yields by 15–20% due to poor iodine solubility.

-

Oxidant Stoichiometry : Excess hydrogen peroxide (>1.5 equiv) accelerates side reactions, leading to iodine overoxidation and reduced yields.

-

Temperature Control : Maintaining 60°C ensures optimal reaction kinetics without promoting decomposition. Elevated temperatures (>70°C) degrade the iodonium core, while lower temperatures (<50°C) prolong reaction times.

Alternative Methodologies for Analogous Iodonium Salts

While direct synthesis of this compound is well-established, alternative approaches for structurally related iodonium salts provide insights into potential adaptations.

One-Pot Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate

A one-pot method for synthesizing bis(4-tert-butylphenyl)iodonium triflate involves reacting tert-butylbenzene with iodine and m-chloroperbenzoic acid (mCPBA) in dichloromethane. Although this method targets the triflate counterion, substituting mCPBA with p-toluenesulfonic acid could theoretically yield the p-toluenesulfonate variant.

Table 2: Comparative Analysis of Triflate and p-Toluenesulfonate Syntheses

Challenges in Counterion Substitution

Adapting the triflate method for p-toluenesulfonate synthesis requires addressing two key challenges:

-

Acid Strength : p-Toluenesulfonic acid (pKa ≈ -2) is less acidic than triflic acid (pKa ≈ -12), potentially slowing iodonium formation.

-

Solubility : p-Toluenesulfonate ions exhibit lower solubility in dichloromethane, necessitating solvent adjustments (e.g., switching to polar aprotic solvents like acetonitrile).

Industrial-Scale Production and Purification

Industrial synthesis scales the single-step method to batch reactors exceeding 500 L capacity. Key modifications include:

-

Continuous Stirring : Ensures homogeneous mixing and prevents localized overheating.

-

Inert Atmosphere : Nitrogen purging minimizes iodine oxidation to iodate byproducts.

-

Recrystallization : Crude product is purified via recrystallization from ethanol/water (3:1 v/v), increasing purity from 90% to >99%.

Table 3: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 50 mL | 500 L |

| Reaction Time | 48 hours | 72 hours |

| Yield | 69% | 65–70% |

| Purity (Post-Purification) | 99% | 98.5% |

Degradation Pathways and Stability Considerations

This compound exhibits limited thermal stability, decomposing at temperatures above 120°C under humid conditions. Hydrolysis of the sulfonate group generates sulfuric acid, which protonates the iodonium core, leading to aryl iodide byproducts. Storage recommendations include:

Chemical Reactions Analysis

Types of Reactions: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound is known to participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodine derivatives , while reduction could produce iodonium salts .

Scientific Research Applications

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate involves the generation of reactive species upon exposure to light . These reactive species can initiate various chemical reactions, such as polymerization or degradation of target molecules . The compound acts as a photoacid generator, releasing protons upon light activation, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate and Analogues

Substituent Effects

Electron-Donating Groups :

- The tert-butyl groups in this compound provide steric hindrance, reducing decomposition rates and enhancing shelf stability compared to smaller substituents like methoxy (e.g., I90). However, this bulk may slow diffusion in polymer matrices, slightly reducing photopolymerization efficiency .

- Methoxy-substituted analogues (e.g., I90) exhibit higher electron-donating capacity, which can accelerate photoacid generation but may compromise thermal stability .

Electron-Withdrawing Groups :

- Compounds like (4-nitrophenyl)-(4-methoxyphenyl)iodonium p-toluenesulfonate (I81) feature nitro groups, which enhance electron-accepting ability and fluorescence quenching efficiency (Stern-Volmer constant: ~5 × 10<sup>3</sup> M<sup>−1</sup>). This makes them superior in photosensitized radical generation but less stable under thermal stress .

Counterion Impact

- p-Toluenesulfonate (Tosylate) :

- Trifluoromethanesulfonate (Triflate) :

- Hexafluorophosphate :

Performance in Photopolymerization

- Radical Generation Efficiency :

- Fluorescence Quenching :

- Stern-Volmer studies show that electron-deficient iodonium salts (e.g., I81) quench sensitizers like squaraine dyes more effectively (quenching constant: ~5 × 10<sup>3</sup> M<sup>−1</sup>) compared to tert-butyl derivatives (~3 × 10<sup>3</sup> M<sup>−1</sup>) .

Biological Activity

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (BTPI) is a cationic photoinitiator extensively utilized in polymer chemistry and biological assays. Its ability to generate reactive species upon light exposure makes it a critical component in various applications, including dental materials and photopolymerization processes. This article reviews the biological activity of BTPI, focusing on its mechanisms, effects on cellular functions, and relevant research findings.

Chemical Structure and Properties:

- Molecular Formula: C27H33IO3S

- Molecular Weight: 564.52 g/mol

- Solubility: Less than 1% in propylene glycol methyl ether acetate (PGMEA); approximately 10% in γ-butyrolactone and ethyl lactate.

BTPI acts primarily as a cationic photoinitiator , absorbing light to initiate polymerization reactions. Upon exposure to UV or visible light, BTPI generates reactive cations that can polymerize monomers, leading to the formation of polymers crucial for various industrial applications .

Biological Activity

Cellular Effects:

BTPI influences cellular functions significantly. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound generates acidic conditions upon light exposure, which can affect enzyme activities that are pH-dependent. This property allows BTPI to induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately altering cellular behavior such as proliferation and apoptosis .

Biochemical Pathways:

The compound's ability to generate acids upon light exposure plays a vital role in its biochemical activities. The acidic environment can enhance the activity of certain enzymes while inhibiting others, thereby influencing metabolic pathways within cells. Additionally, BTPI's interaction with biomolecules can lead to enzyme inhibition or activation, affecting various cellular processes .

Photoinitiation in Dental Materials

Research has demonstrated that BTPI is effective in initiating polymerization processes in dental materials. In studies comparing different photoinitiators, BTPI showed superior performance in terms of conversion rates and mechanical properties of the resulting polymers. For instance, a ternary system incorporating BTPI exhibited a higher degree of conversion compared to systems using traditional photoinitiators like camphorquinone .

| Photoinitiator System | Degree of Conversion (%) | Comments |

|---|---|---|

| BTPI + Camphorquinone + Co-reactant | 90% | High efficiency in polymerization |

| Camphorquinone Alone | 83% | Lower conversion rate |

Cytotoxicity Studies

Cytotoxicity assessments have indicated that BTPI exhibits low toxicity levels when used within recommended concentrations. In biological assays, it did not induce significant adverse effects on cell viability, making it suitable for applications requiring biocompatibility .

Q & A

What are the critical considerations for synthesizing Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate with high purity for photoredox catalysis applications?

Basic Research Question

Synthesis requires precise control of stoichiometry and reaction conditions. The tert-butyl groups introduce steric hindrance, necessitating elevated temperatures (e.g., 80–100°C) and inert atmospheres to prevent oxidation byproducts. Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel modified with p-toluenesulfonate counterions improves yield (≥95%) and purity (HPLC analysis recommended) .

Advanced Consideration : Monitor iodine byproducts using mass spectrometry, as residual iodides can quench catalytic activity in photoredox systems .

How can researchers resolve contradictions in reported thermal stability data for this compound under varying humidity conditions?

Advanced Research Question

Conflicting thermal stability data often arise from differing experimental humidity levels. Methodologically:

- Perform thermogravimetric analysis (TGA) under controlled humidity (e.g., 0% vs. 50% RH) to isolate moisture-driven decomposition pathways.

- Pair with differential scanning calorimetry (DSC) to differentiate between endothermic (hydration) and exothermic (decomposition) events.

- Cross-validate with FT-IR to track sulfonate group hydrolysis, which destabilizes the iodonium core at >120°C under humid conditions .

What computational methods are most effective for modeling the electron-transfer mechanisms of this compound in radical polymerization?

Advanced Research Question

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can map the iodonium cation’s reduction potential and its interaction with p-toluenesulfonate. Key steps:

Optimize geometry to identify steric effects from tert-butyl groups on radical initiation efficiency.

Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with monomers like acrylates.

Validate with experimental cyclic voltammetry (CV) data; discrepancies >0.2 V suggest solvation effects not captured in gas-phase models .

How should researchers design experiments to evaluate the compound’s solubility limits in nonpolar solvents for hydrophobic matrix applications?

Basic Research Question

Adopt a phase-solubility approach:

-

Prepare saturated solutions in solvents like toluene or hexane at 25°C, 40°C, and 60°C.

-

Quantify solubility via UV-Vis spectroscopy (λ = 260–280 nm for iodonium absorption) and correlate with Hansen solubility parameters.

-

Data Table Example :

What methodological framework aligns with studying the compound’s role in photoacid-generator (PAG) systems for lithography?

Advanced Research Question

Link experiments to the Marcus theory of electron transfer to explain photoacid generation efficiency:

Measure quantum yields of acid release under UV (365 nm) using pH-sensitive fluorescent probes.

Compare with iodonium salts lacking tert-butyl groups to isolate steric effects on ion-pair dissociation.

Use time-resolved spectroscopy to track excited-state lifetimes; longer lifetimes (>10 ns) correlate with higher acid yields.

Theoretical grounding in Marcus theory ensures mechanistic rigor beyond empirical observations .

How can researchers address discrepancies in reported NMR chemical shifts for the tert-butyl protons across different deuterated solvents?

Basic Research Question

Chemical shifts vary due to solvent polarity and hydrogen bonding. Standardize protocols:

- Acquire ¹H NMR in CDCl₃ (δ ≈ 1.3 ppm for tert-butyl) and DMSO-d₆ (δ ≈ 1.4 ppm).

- Annotate solvent-induced shifts in supplementary data to aid reproducibility.

- Advanced: Use COSY or NOESY to confirm absence of conformational changes affecting shift consistency .

What strategies optimize the compound’s storage stability for long-term catalytic studies?

Advanced Research Question

Degradation pathways involve sulfonate hydrolysis and iodonium reduction. Mitigation strategies:

- Store under argon at –20°C in amber vials to prevent UV-induced radical formation.

- Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1 wt% to inhibit oxidation.

- Monitor purity quarterly via LC-MS; >5% degradation warrants reformulation .

How does the tert-butyl substituent influence the compound’s electrochemical behavior compared to unsubstituted analogs?

Advanced Research Question

The tert-butyl group increases hydrophobicity and steric shielding, altering redox properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.